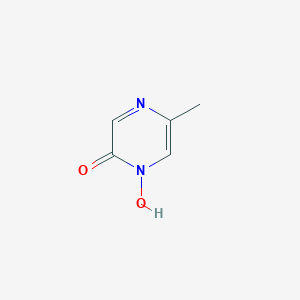

1-Hydroxy-5-methylpyrazin-2-one

Description

Properties

CAS No. |

105985-14-6 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

1-hydroxy-5-methylpyrazin-2-one |

InChI |

InChI=1S/C5H6N2O2/c1-4-3-7(9)5(8)2-6-4/h2-3,9H,1H3 |

InChI Key |

XHKPDBJXFNCMRH-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=O)C=N1)O |

Canonical SMILES |

CC1=CN(C(=O)C=N1)O |

Synonyms |

2(1H)-Pyrazinone,1-hydroxy-5-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of 1-Hydroxy-5-methylpyrazin-2-one and Analogues

Pharmacological and Chemical Reactivity Insights

Electronic and Steric Effects

- Hydroxy vs. Methoxy Substitution : The hydroxyl group in this compound increases polarity and H-bonding capacity compared to methoxy-substituted analogues (e.g., 1-(3-Methoxy-5-methylpyrazin-2-yl)ethan-1-one), which exhibit greater lipophilicity and altered bioavailability .

Preparation Methods

Formation of Hydroxamic Acid Intermediates

The foundational approach involves converting amino acid ethyl esters into hydroxamic acids. For example, glycine ethyl ester hydrochloride reacts with hydroxylamine hydrochloride in alkaline aqueous conditions to yield glycine hydroxamic acid (64% yield). However, scalability issues arise when applying this method to alanine derivatives due to excessive solubility of the intermediate hydroxamic acid in water, which complicates isolation. Substituting water with methanol as the solvent reduces solubility challenges but introduces new complications, such as the formation of diketopiperazine byproducts during the synthesis of alanine hydroxamic acid.

Condensation with 2,3-Butanedione

The hydroxamic acid intermediate undergoes cyclocondensation with 2,3-butanedione to form the pyrazinone core. For glycine-derived hydroxamic acid, this step produces 1-hydroxypyrazin-2(1H)-one in 24% yield. However, attempts to synthesize the 5-methyl analog from alanine hydroxamic acid fail due to competing side reactions and intractable product mixtures. Modifications, such as using protected hydroxamic acid benzyl esters (e.g., Boc-protected derivatives), were explored but yielded no isolable product for the 5-methyl variant.

Four-Step Synthesis from N-Boc Amino Acids

Activated N-Hydroxysuccinimide Esters

A more controlled route begins with N-Boc-protected amino acids, which are converted into activated N-hydroxysuccinimide (NHS) esters. For instance, N-Boc-alanine reacts with NHS in the presence of dicyclohexylcarbodiimide (DCC) to form the NHS ester, which subsequently reacts with O-benzylhydroxylamine to generate Boc-protected aminohydroxamic acid benzyl esters (e.g., 8b, 85–92% yield).

Deprotection and Cyclization

Deprotection of the Boc group with trifluoroacetic acid (TFA) yields free aminohydroxamic acid benzyl esters (e.g., 9b). However, condensation of these intermediates with 2,3-butanedione under standard conditions fails to produce the desired 1-benzyloxy-5-methylpyrazin-2-one, likely due to steric hindrance from the methyl substituent. This pathway was ultimately abandoned in favor of alternative strategies.

Alternative Glyoxal Condensation Strategies

Aliphatic Glyoxals and Regioisomerism

Pyruvaldehyde (methylglyoxal) reacts with glycine hydroxamic acid to form a 12:1 mixture of regioisomers, 11a and 12a. The major product arises from preferential reaction of the amino group with the aldehyde carbonyl, but the inability to separate regioisomers limits utility. Introducing a methyl group at the pyrazinone 5-position would require hydroxamic acids derived from β-methyl amino acids, which remain synthetically inaccessible via current methods.

Reductive Amination and Post-Modification

Methylation of Pyrazinone Intermediates

Indirect approaches involve methylating pre-formed pyrazinones. For example, 1-hydroxypyrazin-2-one treated with methyl iodide in the presence of a base could theoretically yield the 5-methyl derivative. However, no successful examples are reported in the literature, likely due to poor regiocontrol and competing N- vs. O-methylation.

Q & A

Q. What are the critical steps in synthesizing 1-Hydroxy-5-methylpyrazin-2-one under laboratory conditions?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous pyrazinone derivatives are synthesized using precursors like hydrazines and ketones under anhydrous conditions with catalysts (e.g., acetic acid or sodium acetate). Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity. Final purification often employs recrystallization or column chromatography .

Q. How is the purity and structural identity of this compound confirmed post-synthesis?

Structural validation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton and carbon environments, confirming substituent positions.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.

- HPLC: Quantifies purity by separating and detecting impurities. Cross-referencing data with computational predictions (e.g., PubChem or in silico tools) enhances reliability .

Q. What solvent systems and reaction conditions optimize the yield of this compound?

Polar aprotic solvents (e.g., DMSO, DMF) or ethanol are commonly used, depending on reaction type (e.g., nucleophilic substitution or oxidation). Temperature control (e.g., reflux at 80–100°C) and inert atmospheres (N₂/Ar) prevent side reactions. Catalysts like palladium or enzymes may enhance regioselectivity in functionalization steps .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for this compound derivatives be resolved?

Discrepancies often arise from polymorphism or dynamic molecular behavior. Strategies include:

- Single-crystal X-ray diffraction (SHELX): Provides unambiguous structural data by refining atomic positions and bond angles .

- Variable-temperature NMR: Detects conformational changes or tautomerism.

- Computational validation: Density Functional Theory (DFT) calculations predict stable conformers, which are compared with experimental data .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound analogs?

- Substituent variation: Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) to assess pharmacological effects.

- Biological assays: Test analogs against target enzymes (e.g., kinases, proteases) to correlate structural features with activity.

- Molecular docking (MOE software): Predict binding interactions with biological targets, guiding rational design .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Reactivity descriptors: Calculate Fukui indices or HOMO-LUMO gaps to identify nucleophilic/electrophilic sites.

- Transition-state modeling (Gaussian, ORCA): Simulate reaction pathways for mechanisms like oxidation or ring-opening.

- Machine learning: Train models on existing reaction databases to forecast yields or side products .

Data Analysis and Experimental Design

Q. What statistical approaches address variability in biological activity data for this compound derivatives?

- Dose-response curves: Fit data to Hill equations to determine IC₅₀/EC₅₀ values.

- Multivariate analysis: Principal Component Analysis (PCA) correlates structural parameters (e.g., logP, polar surface area) with activity.

- Robustness testing: Replicate experiments under standardized conditions to minimize batch effects .

Q. How are advanced chromatographic techniques applied to isolate this compound from complex mixtures?

- Preparative HPLC: Uses C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation.

- Chiral chromatography: Resolves enantiomers using amylose- or cellulose-based columns for stereochemical studies .

Conflict Mitigation and Best Practices

- Reproducibility: Document reaction parameters (e.g., stirring rate, solvent grade) meticulously.

- Data transparency: Deposit crystallographic data in the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) for peer validation .

- Ethical compliance: Adhere to institutional guidelines for in vitro studies; avoid unverified commercial data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.